molecular formula C11H11FO2 B12981219 5-Fluoro-8-methoxy-1-tetralone

5-Fluoro-8-methoxy-1-tetralone

Cat. No.: B12981219
M. Wt: 194.20 g/mol
InChI Key: FMLPACUQSAKYAG-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium hydride (NaH).

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions, possibly using Lewis acids like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxynaphthalene: Similar structure but lacks the dihydro and ketone functionalities.

    8-Methoxy-3,4-dihydronaphthalen-1(2h)-one: Similar but without the fluorine atom.

Uniqueness

The combination of fluorine and methoxy groups in 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one may confer unique properties such as enhanced stability, reactivity, or biological activity compared to its analogs.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

5-fluoro-8-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3

InChI Key

FMLPACUQSAKYAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCCC2=O

Origin of Product

United States

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